molecular formula C10H14N2O2S2 B8455641 Ethyl 2-(Thiomorpholin-4-yl)thiazole-4-carboxylate

Ethyl 2-(Thiomorpholin-4-yl)thiazole-4-carboxylate

Cat. No. B8455641
M. Wt: 258.4 g/mol
InChI Key: YWIPNMCASRHLOA-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 26 was repeated, but using 1.53 g of thiomorpholine, 2.36 g of ethyl 2-bromothiazole-4-carboxylate, 2.02 g of triethylamine and 40 ml of dimethylformamide, giving the title compound as a pale yellow powder.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.Br[C:8]1[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=1.C(N(CC)CC)C>CN(C)C=O>[N:1]1([C:8]2[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=2)[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
N1CCSCC1
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 26

Outcomes

Product
Name
Type
product
Smiles
N1(CCSCC1)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.